molecular formula C14H12Cl6N4O2Zn B1592740 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) CAS No. 85252-22-8

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

Katalognummer: B1592740
CAS-Nummer: 85252-22-8
Molekulargewicht: 546.4 g/mol
InChI-Schlüssel: YHUGASVQWCSKGW-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) is a diazonium compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties and reactivity, making it a valuable substance in scientific research and industrial processes.

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 5-chloro-2-methoxyaniline in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Analyse Chemischer Reaktionen

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted aromatic compounds.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, zinc chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) has a wide range of applications in scientific research, including:

    Chemistry: It is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: It can be used as a labeling reagent for biomolecules, aiding in the study of biological processes.

    Medicine: The compound’s derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of dyes and pigments for textiles and other materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The zinc chloride component stabilizes the diazonium ion, making it more reactive under certain conditions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) include other diazonium salts such as 4-chlorobenzenediazonium chloride and 2-methoxybenzenediazonium chloride. These compounds share similar reactivity patterns but differ in their substituents, which can influence their chemical behavior and applications. The presence of the chloro and methoxy groups in 5-Chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-) provides unique reactivity and stability compared to its analogs .

Biologische Aktivität

5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) is a complex organic compound that has garnered attention for its potential biological activity. This compound is characterized by its diazonium structure, which is known for its reactivity and utility in various chemical transformations, particularly in organic synthesis. The presence of the tetrachlorozinc(2-) moiety adds unique properties that may influence its biological interactions.

Chemical Structure

The chemical formula for 5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-) can be represented as follows:

  • Molecular Formula : C7_7H6_6ClN3_3O
  • CAS Number : 85252-22-8

The compound consists of a chlorinated methoxybenzene moiety linked to a diazonium group, which is further coordinated with zinc chloride.

The biological activity of diazonium compounds often relates to their ability to act as electrophiles. The diazonium group can undergo nucleophilic substitution reactions, allowing it to interact with various biological macromolecules, such as proteins and nucleic acids. This reactivity can lead to modifications in cellular processes and pathways.

Cytotoxicity Studies

Research has indicated that compounds similar to 5-Chloro-2-methoxybenzenediazonium exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have demonstrated that certain derivatives possess significant inhibitory effects on tumor growth, comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line Tested
Methyl 8-chloro-2-(4-chlorophenylamino)10.5A549 (Lung Cancer)
5-Chloro-2-methoxybenzenediazonium; tetrachlorozinc(2-)TBDTBD
Other Triazolobenzodithiazines15.0HeLa (Cervical Cancer)

Antibacterial Activity

In addition to cytotoxicity, some studies have reported antibacterial properties associated with related diazonium compounds. For example, certain derivatives have shown minimum inhibitory concentration (MIC) values effective against Staphylococcus aureus, indicating potential applications in antimicrobial therapies .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor effects of various diazonium compounds, including those structurally related to 5-Chloro-2-methoxybenzenediazonium. The results indicated significant tumor growth inhibition in vitro, with mechanisms involving DNA intercalation and reactive oxygen species (ROS) generation.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of diazonium salts against gram-positive bacteria. The findings suggested that the incorporation of halogen atoms enhances the antibacterial activity through increased membrane permeability and disruption.

Eigenschaften

CAS-Nummer

85252-22-8

Molekularformel

C14H12Cl6N4O2Zn

Molekulargewicht

546.4 g/mol

IUPAC-Name

5-chloro-2-methoxybenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI-Schlüssel

YHUGASVQWCSKGW-UHFFFAOYSA-J

SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.